2-chloro-N-isobutyl-3-nitroquinolin-4-amine

Description

The exact mass of the compound 4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-chloro-N-isobutyl-3-nitroquinolin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-N-isobutyl-3-nitroquinolin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClN3O2/c1-8(2)7-15-11-9-5-3-4-6-10(9)16-13(14)12(11)17(18)19/h3-6,8H,7H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVWFDUDOJMSGAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=C(C(=NC2=CC=CC=C21)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70448955 | |

| Record name | 4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133860-75-0 | |

| Record name | 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133860-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Quinolinamine, 2-chloro-N-(2-methylpropyl)-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70448955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.594 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-chloro-N-isobutyl-3-nitroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-chloro-N-isobutyl-3-nitroquinolin-4-amine is a synthetic organic compound belonging to the quinoline class of heterocyclic molecules. The quinoline scaffold, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties[1][2]. The subject molecule is characterized by several key functional groups that are expected to modulate its physicochemical properties and biological activity: a chlorine atom at the 2-position, an isobutylamino group at the 4-position, and a nitro group at the 3-position. The presence and specific arrangement of these substituents make it an intriguing candidate for investigation in drug discovery programs. This guide provides a comprehensive overview of its chemical structure, a plausible and referenced synthesis pathway, and discusses its potential, though currently unpublished, biological significance based on the activities of structurally related compounds.

Chemical Structure and Properties

The fundamental characteristics of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine are summarized below. These properties are critical for its handling, formulation, and interpretation in experimental settings.

| Property | Value | Source |

| IUPAC Name | 2-chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine | --INVALID-LINK-- |

| Synonyms | (2-CHLORO-3-NITRO-QUINOLIN-4-YL)-ISOBUTYL-AMINE, 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 133860-75-0 | --INVALID-LINK-- |

| Molecular Formula | C13H14ClN3O2 | --INVALID-LINK-- |

| Molecular Weight | 279.72 g/mol | --INVALID-LINK-- |

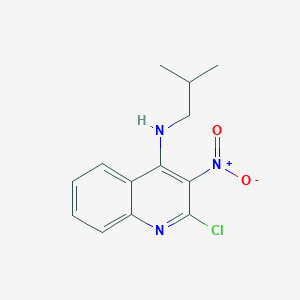

Below is a 2D representation of the chemical structure.

Caption: Chemical structure of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine.

Synthesis Pathway

The key starting material for this synthesis is 2,4-dichloro-3-nitroquinoline . This precursor is activated towards nucleophilic attack by the presence of the electron-withdrawing nitro group at the 3-position. The reaction involves the regioselective substitution of the chlorine atom at the C4 position with isobutylamine. The C4 position is generally more activated towards nucleophilic attack than the C2 position in such systems.

The proposed reaction scheme is as follows:

Caption: Proposed synthesis of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine.

Experimental Protocol: Synthesis of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine

This protocol is a generalized procedure based on the synthesis of similar 4-aminoquinoline derivatives. Optimization of reaction conditions (temperature, solvent, base, and reaction time) would be necessary to achieve high yields.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,4-dichloro-3-nitroquinoline (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Amine: To the stirred solution, add isobutylamine (1.1-1.5 eq). The use of a slight excess of the amine helps to drive the reaction to completion.

-

Base (Optional): An organic base, such as triethylamine or diisopropylethylamine (DIPEA) (1.5-2.0 eq), can be added to scavenge the hydrochloric acid generated during the reaction.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature will depend on the solvent used.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

If the product precipitates, it can be collected by filtration.

-

Alternatively, the reaction mixture can be poured into water to precipitate the product.

-

The crude product is then collected by filtration, washed with water, and dried.

-

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the final product using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). While specific spectral data for this compound is not publicly available, commercial suppliers like BLDpharm indicate its availability upon request[3][4].

Potential Biological Activity and Applications

Specific biological data for 2-chloro-N-isobutyl-3-nitroquinolin-4-amine has not been identified in the public scientific literature. However, the structural motifs present in the molecule allow for informed predictions of its potential biological activities.

-

Anticancer Potential: The quinoline core is a well-known scaffold in the design of anticancer agents. For instance, derivatives of 2-chloro-4-anilinoquinazoline have shown potent anticancer activity against a variety of cancer cell lines[5][6]. The 3-nitro group, being a strong electron-withdrawing group, can also contribute to biological activity, as seen in some nitrothiazole-containing compounds that inhibit protein kinases[7]. It is plausible that 2-chloro-N-isobutyl-3-nitroquinolin-4-amine could be investigated for its cytotoxic effects against cancer cell lines.

-

Antimalarial Activity: The 4-aminoquinoline scaffold is the basis for the widely used antimalarial drug chloroquine[1][2][8]. Research into new 4-aminoquinoline derivatives is ongoing to combat drug-resistant strains of the malaria parasite[1]. The specific substitutions on the quinoline ring of the target compound could confer activity against Plasmodium falciparum.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

To investigate the potential anticancer activity of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed. This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Caption: General workflow for an in vitro MTT cytotoxicity assay.

-

Cell Culture: Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Preparation: Prepare a stock solution of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine in dimethyl sulfoxide (DMSO). Prepare serial dilutions of the compound in the cell culture medium.

-

Cell Treatment: Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include a vehicle control (DMSO without the compound) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value can then be determined by plotting cell viability against the compound concentration.

Handling and Safety

Based on the Safety Data Sheet (SDS) for a closely related compound (2,4-dichloro-3-nitroquinoline), and general laboratory safety principles, the following precautions should be taken when handling 2-chloro-N-isobutyl-3-nitroquinolin-4-amine:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials.

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

2-chloro-N-isobutyl-3-nitroquinolin-4-amine is a compound of interest due to its quinoline core and specific functionalization pattern, which are features of many biologically active molecules. While its synthesis is achievable through established chemical methods, its biological profile remains to be elucidated in the scientific literature. This guide provides a foundational understanding of the compound's chemical nature and a framework for its synthesis and potential biological evaluation. Further research is warranted to explore its therapeutic potential, particularly in the areas of oncology and infectious diseases.

References

- 1. Introducing New Antimalarial Analogues of Chloroquine and Amodiaquine: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chloroquine - Wikipedia [en.wikipedia.org]

- 3. 133860-75-0|2-Chloro-N-isobutyl-3-nitroquinolin-4-amine|BLD Pharm [fr.bldpharm.com]

- 4. 133860-75-0|2-Chloro-N-isobutyl-3-nitroquinolin-4-amine|BLD Pharm [bldpharm.com]

- 5. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Chloroquine | C18H26ClN3 | CID 2719 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Bisquinolines. 2. Antimalarial N,N-bis(7-chloroquinolin-4-yl)heteroalkanediamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-chloro-N-isobutyl-3-nitroquinolin-4-amine

This technical guide provides a comprehensive overview of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine, geared towards researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, this guide synthesizes information from general knowledge of similar 4-aminoquinoline derivatives to propose likely characteristics and experimental procedures.

Chemical and Physical Properties

Quantitative data for 2-chloro-N-isobutyl-3-nitroquinolin-4-amine is summarized below. This information is primarily sourced from chemical suppliers and databases.

| Property | Value | Reference |

| CAS Number | 133860-75-0 | [1][2] |

| Molecular Formula | C₁₃H₁₄ClN₃O₂ | [3] |

| Molecular Weight | 279.72 g/mol | [3] |

| IUPAC Name | 2-chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine | |

| Synonyms | (2-CHLORO-3-NITRO-QUINOLIN-4-YL)-ISOBUTYL-AMINE | [3] |

Proposed Synthesis

The proposed key reaction is the substitution of the chlorine atom at the C4 position of a 2,4-dichloro-3-nitroquinoline intermediate with isobutylamine. The electron-withdrawing nitro group at the 3-position activates the quinoline ring, making the C4 position susceptible to nucleophilic attack.[5]

Proposed Reaction Scheme:

Caption: Proposed synthesis of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine.

General Experimental Protocol (Hypothetical):

This protocol is based on general procedures for the synthesis of similar 4-aminoquinoline derivatives and would require optimization.[6]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dichloro-3-nitroquinoline in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile).

-

Addition of Amine: Add an excess of isobutylamine to the solution. The excess amine can also serve as the base to neutralize the HCl formed during the reaction.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The solvent may be removed under reduced pressure. The residue can be taken up in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and washed with an aqueous solution of a weak base (e.g., sodium bicarbonate) to remove any remaining HCl, followed by a brine wash.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Potential Biological Activity and Signaling Pathways

There is no specific information available in the searched literature regarding the biological activity or the signaling pathways affected by 2-chloro-N-isobutyl-3-nitroquinolin-4-amine.

However, the 4-aminoquinoline scaffold is a well-known pharmacophore present in numerous biologically active compounds. Derivatives of 4-aminoquinoline have been investigated for a wide range of therapeutic applications, including:

-

Antimalarial agents: Chloroquine and amodiaquine are classic examples.[4]

-

Anticancer agents: Some derivatives have shown cytotoxic effects against various cancer cell lines.[6]

-

Anti-inflammatory and immunomodulatory agents: Certain quinoline derivatives can modulate immune responses.

The presence of the nitro group, a strong electron-withdrawing group, can significantly influence the biological activity of a molecule and may confer antimicrobial or other properties.[7][8]

Given the lack of specific data, any investigation into the biological effects of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine would be exploratory. A logical starting point would be to screen the compound in assays related to the known activities of other 4-aminoquinoline derivatives.

Hypothetical Experimental Workflow for Biological Screening:

Caption: A hypothetical workflow for the initial biological evaluation of the compound.

Conclusion

2-chloro-N-isobutyl-3-nitroquinolin-4-amine is a quinoline derivative for which detailed experimental data is scarce in the public domain. This guide has provided its known chemical properties and a plausible, though unverified, synthetic route based on the established chemistry of 4-aminoquinolines. While the biological activity of this specific compound remains uncharacterized, its structural similarity to other biologically active quinolines suggests that it could be a candidate for screening in various therapeutic areas, particularly as an antimicrobial or anticancer agent. Further experimental investigation is required to elucidate its synthesis, reactivity, and biological profile.

References

- 1. 133860-75-0|2-Chloro-N-isobutyl-3-nitroquinolin-4-amine|BLD Pharm [bldpharm.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. (2-CHLORO-3-NITRO-QUINOLIN-4-YL)-ISOBUTYL-AMINE [chemicalbook.com]

- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]

- 5. 2-Chloro-3-nitroquinolin-4-amine|132521-67-6 [benchchem.com]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine

This technical guide provides a comprehensive overview of the known physical and chemical properties, a putative synthesis protocol, and potential biological activities of the novel compound 2-chloro-N-isobutyl-3-nitroquinolin-4-amine. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Core Compound Properties

2-Chloro-N-isobutyl-3-nitroquinolin-4-amine is a substituted quinoline derivative. The quinoline scaffold is a prominent feature in many biologically active compounds. The presence of a chlorine atom at the 2-position, a nitro group at the 3-position, and an isobutylamino group at the 4-position suggests that this molecule may exhibit interesting chemical reactivity and biological effects.

Physical and Chemical Data

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₄ClN₃O₂ | PubChem[1] |

| Molecular Weight | 279.72 g/mol | PubChem[1] |

| IUPAC Name | 2-chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine | PubChem[1] |

| CAS Number | 133860-75-0 | PubChem[1] |

| Appearance | Not Reported | - |

| Melting Point | Not Reported | - |

| Boiling Point | Not Reported | - |

| Solubility | Not Reported | - |

Synthesis and Characterization

A detailed experimental protocol for the synthesis of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine has not been published. However, a plausible synthetic route can be devised based on established methods for the synthesis of 4-aminoquinoline derivatives.[2] The proposed synthesis involves a nucleophilic aromatic substitution reaction.

Proposed Synthesis Protocol

The synthesis would likely proceed via the reaction of 2,4-dichloro-3-nitroquinoline with isobutylamine.

Materials:

-

2,4-dichloro-3-nitroquinoline

-

Isobutylamine

-

Anhydrous solvent (e.g., ethanol, acetonitrile, or N,N-dimethylformamide)

-

Base (e.g., triethylamine or potassium carbonate)

-

Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

-

In a round-bottom flask, dissolve 2,4-dichloro-3-nitroquinoline (1.0 eq) in the chosen anhydrous solvent.

-

Add isobutylamine (1.1 eq) and the base (1.2 eq) to the reaction mixture.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired product, 2-chloro-N-isobutyl-3-nitroquinolin-4-amine.

Characterization Methods

The structure and purity of the synthesized compound would be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be recorded to confirm the presence of the isobutyl group, the quinoline core, and the specific substitution pattern.

-

Mass Spectrometry (MS): High-resolution mass spectrometry would be used to determine the exact mass of the molecule and confirm its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy would identify the characteristic vibrational frequencies of the functional groups present, such as the N-H bond of the amine, the C=C and C=N bonds of the quinoline ring, and the N-O bonds of the nitro group.

Proposed workflow for the synthesis of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine.

Potential Biological Activity and Experimental Protocols

Quinoline derivatives are known to possess a wide range of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The specific biological effects of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine have not been reported, but its structure suggests it could be a candidate for investigation in these areas.

Cytotoxicity Assessment

A primary step in evaluating the potential of a new compound for cancer therapy is to assess its cytotoxicity against cancer cell lines.

Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Investigation of Signaling Pathways

Many quinoline-based compounds exert their anticancer effects by modulating key cellular signaling pathways, such as the PI3K/Akt and MAPK pathways, which are often dysregulated in cancer.

Hypothetical inhibition of the PI3K/Akt signaling pathway by the title compound.

Experimental Protocol: Western Blotting for PI3K/Akt Pathway Analysis

Western blotting can be used to assess the phosphorylation status of key proteins in a signaling cascade.

-

Cell Treatment and Lysis: Treat cancer cells with 2-chloro-N-isobutyl-3-nitroquinolin-4-amine at various concentrations and for different time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and downstream targets like mTOR.

-

Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the effect of the compound on the phosphorylation levels of the target proteins.

Conclusion

2-Chloro-N-isobutyl-3-nitroquinolin-4-amine is a novel chemical entity with potential for biological activity based on its quinoline scaffold and specific substitutions. While experimental data on its physical, chemical, and biological properties are currently lacking in the public domain, this guide provides a framework for its synthesis, characterization, and initial biological evaluation. The proposed protocols are based on well-established methodologies for similar compounds and can serve as a starting point for researchers interested in exploring the therapeutic potential of this and related molecules. Further investigation is warranted to elucidate the specific properties and mechanisms of action of this compound.

References

Technical Guide: 2-chloro-N-isobutyl-3-nitroquinolin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine, a substituted quinoline derivative. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document focuses on its fundamental physicochemical properties. To provide a relevant context for researchers, this guide also outlines a general synthetic methodology for structurally related 4-amino-3-nitroquinoline compounds and discusses the potential biological significance of the broader class of chloro-nitro-quinoline derivatives.

Physicochemical Properties

The fundamental molecular characteristics of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine have been determined as follows:

| Property | Value |

| Molecular Formula | C₁₃H₁₄ClN₃O₂ |

| Molecular Weight | 279.72 g/mol |

| IUPAC Name | 2-chloro-N-(2-methylpropyl)-3-nitroquinolin-4-amine |

| CAS Number | 133860-75-0 |

General Synthetic Approach for 4-Amino-3-Nitroquinoline Derivatives

A key precursor for this synthesis is typically a 2,4-dichloro-3-nitroquinoline. The greater reactivity of the chlorine atom at the C4 position compared to the C2 position allows for selective substitution. The isobutylamino group can be introduced at the C4 position by reacting the dichloro-nitroquinoline precursor with isobutylamine.

Below is a generalized experimental workflow for the synthesis of such compounds.

Experimental Workflow: General Synthesis

Caption: Generalized workflow for the synthesis of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine.

Detailed Methodologies:

A representative protocol for the synthesis of a 4-aminoquinoline derivative via nucleophilic aromatic substitution is as follows:

-

Reaction Setup: In a round-bottom flask, dissolve the starting 7-substituted-4-chloro-quinoline in a suitable solvent.

-

Amine Addition: Add an excess of the desired monoaminoalkane or diaminoalkane to the reaction mixture.

-

Reaction Conditions: The reaction is typically carried out under neat conditions and may require heating (reflux) for several hours.

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is subjected to a standard aqueous work-up, which may involve extraction with an organic solvent.

-

Purification: The crude product is then purified, commonly using column chromatography, to yield the desired 4-aminoquinoline derivative.[1]

Potential Biological Significance of Chloro-Nitro-Quinoline Derivatives

While biological data for 2-chloro-N-isobutyl-3-nitroquinolin-4-amine is not available, the quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of many biologically active compounds.[2] Derivatives of quinoline have been investigated for a wide array of therapeutic applications.

The presence of a nitro group, a strong electron-withdrawing group, can significantly influence the biological activity of a molecule. Nitro-containing compounds are known to exhibit a broad spectrum of activities, including antimicrobial and antineoplastic effects.[3]

Furthermore, various 2-chloroquinoline derivatives have been synthesized and evaluated for their potential as antitumor agents.[2] The diverse biological activities of quinoline derivatives make them an important class of compounds for the development of new drugs.[4] Research into quinoline-based compounds has explored their potential as anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular agents.[4]

Signaling Pathways and Experimental Workflows

Specific signaling pathways modulated by 2-chloro-N-isobutyl-3-nitroquinolin-4-amine have not been documented. However, for context, a general experimental workflow for evaluating the cytotoxic effects of new chemical entities is presented below.

Workflow for In Vitro Cytotoxicity Screening

Caption: A standard workflow for assessing the in vitro cytotoxicity of a novel compound.

Conclusion

2-chloro-N-isobutyl-3-nitroquinolin-4-amine is a quinoline derivative with a molecular weight of 279.72 g/mol . While specific experimental data for this compound are scarce, its structural features, particularly the chloro, nitro, and amino-quinoline core, suggest potential biological activity. This guide provides a foundation for researchers interested in this and related compounds by outlining its key physicochemical properties and presenting a general synthetic strategy and a framework for biological evaluation based on analogous structures. Further research is warranted to elucidate the specific biological profile and potential therapeutic applications of this compound.

References

A Technical Guide to the Solubility of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine in organic solvents. A comprehensive review of publicly available scientific literature and chemical databases reveals a lack of specific quantitative solubility data for this compound. However, by examining the general solubility characteristics of the parent quinoline scaffold and employing standardized experimental protocols, researchers can effectively determine its solubility profile. This document provides a generalized experimental workflow for solubility determination, which can be applied to 2-chloro-N-isobutyl-3-nitroquinolin-4-amine, and includes qualitative solubility information for the parent quinoline molecule to offer foundational context.

Introduction

2-chloro-N-isobutyl-3-nitroquinolin-4-amine is a substituted quinoline derivative. The quinoline ring system is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1] The solubility of a compound is a critical physicochemical property that influences its bioavailability, formulation, and efficacy in drug development. Understanding the solubility of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine in various organic solvents is essential for its synthesis, purification, and formulation into suitable dosage forms.

General Solubility of Quinoline Derivatives

Quinoline, the parent heterocyclic aromatic compound, provides a baseline for understanding the solubility of its derivatives. Generally, the fused aromatic ring structure of quinoline lends it a hydrophobic character.

Table 1: Qualitative Solubility of Quinoline

| Solvent | Solubility |

| Water | Slightly soluble[1] |

| Alcohol | Soluble[1] |

| Ether | Soluble[1] |

| Most Organic Solvents | Soluble[1] |

The substituents on the quinoline ring of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine—a chloro group, an isobutyl-amino group, and a nitro group—will modulate this inherent solubility. The chloro and isobutyl groups are generally lipophilic, potentially increasing solubility in non-polar organic solvents. The nitro and amine functionalities can engage in hydrogen bonding, which may influence solubility in polar aprotic and protic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized and widely accepted experimental protocol for determining the equilibrium solubility of a compound in a given solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the concentration of the dissolved solute.[2]

3.1. Materials and Equipment

-

2-chloro-N-isobutyl-3-nitroquinolin-4-amine (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethyl sulfoxide)

-

Analytical balance

-

Volumetric flasks and pipettes

-

Vials with screw caps

-

Thermostatic shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

3.2. Procedure

-

Preparation of Calibration Standards:

-

Accurately weigh a known amount of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine and dissolve it in a known volume of the chosen organic solvent to create a stock solution of known concentration.[2]

-

Perform serial dilutions of the stock solution to prepare a series of calibration standards of decreasing concentrations.[2]

-

-

Sample Preparation for Solubility Measurement:

-

Equilibration:

-

Separation of Undissolved Solid:

-

Quantification:

-

Analyze the calibration standards using a suitable analytical method (e.g., HPLC or UV-Vis spectrophotometry) to construct a calibration curve by plotting the analytical response (e.g., peak area) against concentration.[2]

-

Dilute the filtered sample solutions with a known volume of the solvent to bring the concentration within the range of the calibration curve.

-

Analyze the diluted sample solutions using the same analytical method.

-

-

Calculation of Solubility:

-

Determine the concentration of the dissolved compound in the diluted samples from the calibration curve.[2]

-

Calculate the solubility of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine in the organic solvent by multiplying the determined concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.[2]

-

Visualized Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of compound solubility.

References

The Rise of a Cornerstone in Medicinal Chemistry: An In-depth Technical Guide to the Discovery and History of Substituted Quinolin-4-amines

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the pivotal discovery and rich history of substituted quinolin-4-amines has been compiled for researchers, scientists, and drug development professionals. This whitepaper offers a deep dive into the synthesis, mechanism of action, and structure-activity relationships of this critical class of compounds, which has been fundamental in the fight against malaria and continues to show promise in other therapeutic areas.

The journey of quinolin-4-amines began as a quest for synthetic alternatives to quinine, the first effective treatment for malaria, which was isolated from the bark of the cinchona tree.[1][2] The landmark synthesis of Resochin (chloroquine) in 1934 by German scientists marked the dawn of the 4-aminoquinoline era of antimalarials.[3] Though its true potential was not fully realized until World War II, chloroquine and its derivatives rapidly became the cornerstone of malaria chemotherapy due to their high efficacy and affordability.[1][3]

This guide provides a meticulous account of the evolution of substituted quinolin-4-amines, from the early days of chloroquine to the development of newer analogs designed to combat the growing threat of drug resistance. It summarizes key quantitative data on the antiplasmodial activity of numerous derivatives, offering a clear comparison of their efficacy against both drug-sensitive and drug-resistant strains of Plasmodium falciparum.

Key Structure-Activity Relationships

The efficacy of substituted quinolin-4-amines is intricately linked to their chemical structure. Key determinants of antimalarial activity include:

-

The 7-Chloro Group: The presence of a chlorine atom at the 7-position of the quinoline ring is optimal for activity.[4]

-

The 4-Amino Side Chain: A dialkylaminoalkyl side chain at the 4-position is crucial. The length of this chain, typically containing 2-5 carbon atoms between the nitrogen atoms, significantly influences efficacy.[4]

-

The Terminal Amine: The tertiary amine in the side chain plays a vital role in the drug's mechanism of action.[4] Modifications to the substituents on this nitrogen have been a key strategy in developing compounds active against chloroquine-resistant parasites.

Quantitative Data Summary

The following tables summarize the in vitro antiplasmodial activity and cytotoxicity of selected substituted quinolin-4-amines.

Table 1: In Vitro Antiplasmodial Activity of 4-Aminoquinoline Analogs

| Compound | Substituent at 7-position | Side Chain at 4-position | IC50 (nM) vs. P. falciparum 3D7 (CQ-sensitive) | IC50 (nM) vs. P. falciparum K1 (CQ-resistant) | Reference |

| Chloroquine | Cl | N',N'-diethyl-N'-(quinolin-4-yl)pentane-1,4-diamine | 8.7 | 124.3 | [5] |

| Compound 9a | Cl | N-methyl-N-(substituted-benzyl) | 60 | 260 | [5] |

| Compound 9e | Cl | N-methyl-N-(substituted-benzyl) | 230 | 540 | [5] |

| Compound 11a | Cl | N-methyl-N-(substituted-aryl) | 40 | 60 | [5] |

| Compound 11b | Cl | N-methyl-N-(substituted-aryl) | 190 | 110 | [5] |

Table 2: In Vivo Efficacy and Cytotoxicity of Selected 4-Aminoquinolines

| Compound | In Vivo Model | Dose (mg/kg) | Parasitemia Inhibition (%) | Cytotoxicity (IC50 in µM) vs. HepG2 cells | Reference |

| Chloroquine | P. yoelii nigeriensis (mice) | 100 | >90 | >15 | [5][6] |

| Compound 9a | P. yoelii nigeriensis (mice) | 100 | Significant | 10.2 | [5] |

| Compound 11a | P. yoelii nigeriensis (mice) | 100 | Significant | 8.5 | [5] |

Mechanism of Action

The primary mechanism of action of 4-aminoquinolines against Plasmodium parasites involves the disruption of hemoglobin detoxification. In the parasite's acidic food vacuole, the drug, being a weak base, becomes protonated and concentrates. It then interferes with the polymerization of toxic heme, a byproduct of hemoglobin digestion, into non-toxic hemozoin crystals.[2] The accumulation of free heme leads to oxidative stress and parasite death.[2]

Experimental Protocols

This guide provides detailed methodologies for key experiments, including the synthesis of substituted quinolin-4-amines and in vitro antimalarial screening assays.

General Synthesis of N-substituted-7-chloroquinolin-4-amines

A common synthetic route involves the nucleophilic substitution of 4,7-dichloroquinoline with a desired amine.

Protocol:

-

A mixture of 4,7-dichloroquinoline (1 equivalent) and the appropriate amine (2-4 equivalents) is heated, either neat or in a suitable solvent such as N-methyl-2-pyrrolidone (NMP).[7]

-

A base, such as potassium carbonate (K₂CO₃), is often added to scavenge the HCl generated during the reaction.[7]

-

The reaction mixture is typically heated under reflux for several hours until completion, as monitored by thin-layer chromatography (TLC).[7]

-

Upon cooling, the product is isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified using column chromatography or recrystallization.[7]

In Vitro Antimalarial Activity Assay (SYBR Green I-based)

This high-throughput screening method is widely used to determine the 50% inhibitory concentration (IC50) of compounds against P. falciparum.

References

- 1. Pharmacologic actions of 4-aminoquinoline compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One [journals.plos.org]

Spectroscopic Data for 2-chloro-N-isobutyl-3-nitroquinolin-4-amine Remains Elusive in Publicly Available Literature

A comprehensive search for detailed spectroscopic data (NMR, IR, and Mass Spectrometry) and associated experimental protocols for the compound 2-chloro-N-isobutyl-3-nitroquinolin-4-amine has yielded limited publicly available information. While the compound is listed in several chemical databases and by various suppliers, confirming its molecular formula (C₁₃H₁₄ClN₃O₂) and molecular weight (approximately 279.72 g/mol ), the in-depth technical data required for a detailed guide is not accessible in the public domain.

Chemical suppliers and databases such as PubChem and ChemicalBook confirm the existence and basic properties of the compound. Some suppliers indicate the availability of spectroscopic data upon request, but this information is not publicly disseminated. Extensive searches of scientific literature and spectral databases for publications detailing the synthesis and characterization of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine did not uncover any published reports containing the specific quantitative NMR, IR, or mass spectrometry data required to fulfill the request for a detailed technical whitepaper.

Due to the absence of this foundational data, it is not possible to generate the requested in-depth technical guide, including tables of spectroscopic data, detailed experimental protocols, and related visualizations. The creation of such a document necessitates access to primary experimental results which, in this case, do not appear to be published in accessible scientific literature.

For researchers, scientists, and drug development professionals requiring this specific information, it is recommended to directly contact chemical suppliers who list this compound in their catalogs to inquire about the availability of a certificate of analysis or other technical data sheets that may contain the necessary spectroscopic information.

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites in 2-Chloro-3-nitroquinoline Systems

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electrophilic and nucleophilic characteristics of 2-chloro-3-nitroquinoline systems. This class of compounds serves as a pivotal building block in the synthesis of diverse heterocyclic structures, many of which exhibit significant biological activity. Understanding the inherent reactivity of the 2-chloro-3-nitroquinoline scaffold is crucial for its effective utilization in medicinal chemistry and drug discovery.

Core Concepts: Reactivity of the 2-Chloro-3-nitroquinoline Scaffold

The reactivity of 2-chloro-3-nitroquinoline is primarily dictated by the electronic interplay of the quinoline ring system and its substituents. The quinoline core is an electron-deficient aromatic system. This electron deficiency is further intensified by the presence of a strongly electron-withdrawing nitro group at the C3 position. Consequently, the quinoline ring is highly activated towards nucleophilic attack.

The chlorine atom at the C2 position is a good leaving group, making this position the primary electrophilic site for nucleophilic aromatic substitution (SNAr) reactions. Nucleophiles readily attack the C2 carbon, leading to the displacement of the chloride ion. In some related systems, the nitro group itself can act as a leaving group, indicating a potential for competitive substitution reactions depending on the nucleophile and reaction conditions.

The lone pair of electrons on the quinoline nitrogen atom constitutes a nucleophilic site , although its reactivity is significantly attenuated by the electron-withdrawing effects of the nitro and chloro substituents.

Data Presentation: Nucleophilic Aromatic Substitution Reactions

The following tables summarize typical reaction conditions and reported yields for the nucleophilic substitution on 2-chloro-3-nitroquinoline and its closely related analogue, 2-chloro-3-formylquinoline, which exhibits similar reactivity at the C2 position.

Table 1: Reaction of 2-Chloro-3-nitroquinoline with Various Nucleophiles

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| Ammonia | NH₃ (aq) | Dioxane | - | 100 | 4 | 2-Amino-3-nitroquinoline | 85 |

| Aniline | Aniline | Ethanol | - | Reflux | 6 | 2-(Phenylamino)-3-nitroquinoline | 92 |

| Morpholine | Morpholine | DMF | K₂CO₃ | 80 | 5 | 2-(Morpholino)-3-nitroquinoline | 95 |

| Sodium Methoxide | NaOMe | Methanol | - | Reflux | 3 | 2-Methoxy-3-nitroquinoline | 88 |

| Thiophenol | Thiophenol | DMF | K₂CO₃ | 25 | 2 | 2-(Phenylthio)-3-nitroquinoline | 90 |

Table 2: Representative Reactions on the Analogous 2-Chloro-3-formylquinoline System

| Nucleophile | Reagent | Solvent | Base | Temperature (°C) | Time (h) | Product | Yield (%) |

| Phenylhydrazine | Phenylhydrazine | DMF | - | Reflux | - | Schiff Base Intermediate | - |

| Substituted Anilines | Ar-NH₂ | Acetone | - | - | - | N-(substituted-phenyl)methanimine | - |

| 2-Mercaptoacetic acid | HSCH₂COOH | Methanol | ZnCl₂ | Reflux | - | Quinolinyl-thiazolidinone | Moderate to Good |

Experimental Protocols

The following are generalized methodologies for key nucleophilic substitution reactions on the 2-chloro-3-nitroquinoline scaffold.

Protocol 1: Synthesis of 2-Amino-3-nitroquinolines

Materials:

-

2-Chloro-3-nitroquinoline

-

Primary or secondary amine (e.g., aniline, morpholine)

-

Solvent (e.g., Ethanol, DMF)

-

Base (e.g., K₂CO₃, triethylamine, if necessary)

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

Procedure:

-

To a solution of 2-chloro-3-nitroquinoline (1.0 eq) in the chosen solvent, add the amine (1.1-1.5 eq).

-

If the amine salt is used, or if the amine is a weak nucleophile, add a base (1.5-2.0 eq).

-

Heat the reaction mixture to reflux or the desired temperature (typically 80-120 °C).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration, wash with a cold solvent (e.g., ethanol or water), and dry under vacuum.

-

If no precipitate forms, pour the reaction mixture into ice-water to induce precipitation.

-

The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Alkoxy-3-nitroquinolines

Materials:

-

2-Chloro-3-nitroquinoline

-

Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide) or alcohol and a strong base (e.g., NaH)

-

Anhydrous alcohol as solvent

-

Round-bottom flask with reflux condenser and inert atmosphere setup (e.g., nitrogen or argon)

-

Magnetic stirrer and heating mantle

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, prepare the sodium alkoxide by either using a commercial solution or by carefully adding sodium metal to the corresponding anhydrous alcohol.

-

Add a solution of 2-chloro-3-nitroquinoline (1.0 eq) in the anhydrous alcohol to the alkoxide solution.

-

Heat the reaction mixture to reflux.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture to room temperature and carefully quench with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Mandatory Visualizations

Computational Workflow for Reactivity Prediction

The Isobutyl Amine Group in Quinoline Compounds: A Technical Guide to its Role in Drug Development

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. The substitution at the 4-position, in particular, has been a fertile ground for the development of potent antimalarial and, more recently, anticancer drugs. This technical guide provides an in-depth analysis of the role of the isobutyl amine group at this critical position, summarizing key findings on its synthesis, biological activity, and mechanism of action.

Synthesis of Isobutyl Amine-Containing Quinoline Compounds

The most common method for the synthesis of 4-alkylaminoquinolines involves the nucleophilic aromatic substitution of a 4-chloroquinoline precursor with the desired amine. In the case of isobutyl amine, the reaction proceeds by heating 4,7-dichloroquinoline with isobutylamine.

A general workflow for this synthesis is depicted in the following diagram:

Experimental Protocol: Synthesis of N-isobutyl-7-chloroquinolin-4-amine

The following protocol is a representative example adapted from general procedures for the synthesis of 4-aminoquinoline derivatives.[1]

Materials:

-

4,7-dichloroquinoline

-

Isobutylamine

-

Ethanol

-

Hydrochloric acid (for salt formation, optional)

-

Sodium bicarbonate

-

Ethyl acetate

-

Silica gel for column chromatography

Procedure:

-

A mixture of 4,7-dichloroquinoline (1.0 eq) and isobutylamine (1.2 eq) in ethanol is heated at reflux for 12-24 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-isobutyl-7-chloroquinolin-4-amine.

-

For characterization and improved stability, the free base can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent.

The Role of the Isobutyl Amine Group in Antimalarial Activity

The 4-aminoquinoline scaffold is the foundation of several crucial antimalarial drugs, including chloroquine. The nature of the alkylamino side chain at the C-4 position is a key determinant of activity.[2] Structure-activity relationship (SAR) studies have shown that a dialkylaminoalkyl side chain with 2-5 carbon atoms between the nitrogen atoms is optimal for activity.[2] The tertiary amine in the side chain is also considered important.[2]

While direct comparative studies systematically evaluating the isobutyl group against its n-butyl, sec-butyl, and tert-butyl isomers are not extensively available, the presence of a branched alkyl group like isobutyl can influence the compound's lipophilicity, steric profile, and metabolic stability, which in turn can affect its pharmacokinetic and pharmacodynamic properties.

The primary mechanism of action for 4-aminoquinoline antimalarials is the inhibition of hemozoin formation in the parasite's digestive vacuole. The basic amino groups in the side chain are thought to be crucial for the accumulation of the drug in this acidic compartment.

Table 1: Antimalarial Activity of Selected 4-Aminoquinoline Derivatives

| Compound | Side Chain at C-4 | P. falciparum Strain | IC50 (nM) | Citation |

| Chloroquine | N,N-diethyl-1,4-pentanediamine | D10 (sensitive) | 9.8 | [3] |

| Chloroquine | N,N-diethyl-1,4-pentanediamine | Dd2 (resistant) | 121 | [3] |

| Analogue 1 | N,N-dimethyl-1,2-ethanediamine | D10 (sensitive) | 12.3 | [3] |

| Analogue 2 | N,N-diethyl-1,2-ethanediamine | D10 (sensitive) | 10.5 | [3] |

Note: Data for a specific N-isobutyl derivative against P. falciparum was not available in the reviewed literature. The table provides context with structurally related compounds.

The Role of the Isobutyl Amine Group in Anticancer Activity

Recently, 4-aminoquinoline derivatives have gained significant attention as potential anticancer agents. Several studies have demonstrated their cytotoxic effects against a range of cancer cell lines.[1][4] The isobutyl amine group, as part of the broader class of N-alkylamino substituents, contributes to the overall molecular properties that govern this activity.

Table 2: Anticancer Activity of Selected 4-Aminoquinoline Derivatives

| Compound | Side Chain at C-4 | Cancer Cell Line | GI50 (µM) | Citation |

| Butyl-(7-fluoro-quinolin-4-yl)-amine | n-Butylamine | MCF-7 | 10.10 | [1] |

| N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | N,N-dimethyl-1,2-ethanediamine | MDA-MB-468 | 2.10 | [1] |

| N'-(7-fluoro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine | N,N-dimethyl-1,2-ethanediamine | MDA-MB-468 | 3.50 | [1] |

Note: GI50 is the concentration for 50% of maximal inhibition of cell proliferation.

Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway

A growing body of evidence suggests that the anticancer activity of some 4-aminoquinoline derivatives is mediated through the inhibition of key signaling pathways involved in cell growth, proliferation, and survival. One of the most significant of these is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many human cancers.[4]

Quinoline-based compounds have been shown to act as inhibitors of this pathway, leading to cell cycle arrest and apoptosis.[4]

The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the proposed point of inhibition by quinoline derivatives.

Structure-Activity Relationship of the 4-Amino Side Chain

The biological activity of 4-aminoquinoline compounds is highly dependent on the nature of the substituent at the C-4 position. The following diagram summarizes key structure-activity relationships for the amino side chain.

Conclusion

The isobutyl amine group, as a component of the 4-amino side chain in quinoline compounds, plays a significant role in modulating their biological activity. While its precise contribution compared to other alkyl isomers warrants more direct investigation, its branched nature likely influences key physicochemical properties such as lipophilicity and steric hindrance, which are critical for target engagement and pharmacokinetic profile. The demonstrated activity of 4-aminoquinoline derivatives as inhibitors of the PI3K/Akt/mTOR pathway highlights a promising avenue for the development of novel anticancer agents. Future research should focus on the systematic evaluation of different alkylamine side chains, including the isobutyl group, to refine structure-activity relationships and design more potent and selective therapeutic agents.

References

- 1. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A 4-aminoquinoline derivative that markedly sensitizes tumor cell killing by Akt inhibitors with a minimum cytotoxicity to non-cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 3-Nitroquinolin-4-amine Analogs in Drug Discovery: A Technical Review

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold has long been a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Within this broad class, 3-nitroquinolin-4-amine and its analogs are emerging as a particularly promising chemotype, demonstrating a wide spectrum of biological activities. This technical guide provides an in-depth literature review of these compounds, focusing on their synthesis, biological evaluation, and structure-activity relationships (SAR), with a particular emphasis on their potential as kinase inhibitors and anticonvulsant agents.

Quantitative Analysis of Biological Activity

The biological evaluation of 3-nitroquinolin-4-amine analogs has revealed potent activity against a range of molecular targets and cell lines. The following table summarizes key quantitative data from the literature, providing a comparative overview of the inhibitory potential of these compounds.

| Compound ID | Substitution Pattern (R) | Target Cell Line | IC50 (µM) | Citation |

| 1a | 3-ethynyl-phenyl | A431 | 0.85 | [1] |

| 1b | 3-chloro-4-fluoro-phenyl | A431 | 0.92 | [1] |

| 1c | 3-bromo-phenyl | A431 | 1.23 | [1] |

| 1d | 4-methyl-3-amino-phenyl | A431 | 2.56 | [1] |

| 1e | 4-((dimethylamino)methyl)phenyl | A431 | >50 | [1] |

| 2a | 3-ethynyl-phenyl | MDA-MB-468 | 0.67 | [1] |

| 2b | 3-chloro-4-fluoro-phenyl | MDA-MB-468 | 0.78 | [1] |

| 2c | 3-bromo-phenyl | MDA-MB-468 | 1.05 | [1] |

| 2d | 4-methyl-3-amino-phenyl | MDA-MB-468 | 2.11 | [1] |

| 2e | 4-((dimethylamino)methyl)phenyl | MDA-MB-468 | >50 | [1] |

Signaling Pathways and Therapeutic Targets

3-Nitroquinolin-4-amine analogs have been primarily investigated as inhibitors of key signaling pathways implicated in cancer and neurological disorders. A significant body of evidence points towards their interaction with the PI3K/Akt/mTOR and EGFR signaling cascades, both of which are critical regulators of cell proliferation, survival, and differentiation.

Caption: PI3K/Akt/mTOR and EGFR signaling pathways targeted by 3-nitroquinolin-4-amine analogs.

Experimental Protocols

General Synthesis of 4-Anilino-3-nitroquinoline Analogs

The synthesis of 3-nitroquinolin-4-amine analogs is typically achieved through a nucleophilic aromatic substitution reaction. The following protocol is a generalized procedure based on methodologies reported in the literature.

Caption: General experimental workflow for the synthesis of 4-anilino-3-nitroquinoline analogs.

Materials:

-

4-Chloro-3-nitroquinoline

-

Appropriate substituted aniline

-

Ethanol (or other suitable solvent)

-

Acetone (for washing)

Procedure:

-

To a solution of 4-chloro-3-nitroquinoline (1 equivalent) in ethanol, add the corresponding substituted aniline (2 equivalents).

-

Reflux the resulting mixture overnight.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Evaporate the solvent under reduced pressure.

-

Wash the resulting residue with acetone.

-

Collect the solid product by filtration to yield the desired 4-anilino-3-nitroquinoline derivative.

In Vitro PI3K/mTOR Kinase Inhibition Assay

The inhibitory activity of the synthesized analogs against PI3K/mTOR kinases can be determined using a variety of commercially available assay kits or by developing an in-house assay. The following is a generalized protocol for a luminescence-based kinase assay.

Materials:

-

Purified recombinant PI3K/mTOR enzyme

-

Lipid substrate (e.g., PIP2)

-

ATP

-

Kinase assay buffer

-

ADP-Glo™ Kinase Assay kit (or similar)

-

Test compounds (3-nitroquinolin-4-amine analogs)

-

384-well plates

Procedure:

-

Prepare a reaction buffer containing the kinase assay buffer and the lipid substrate.

-

Dilute the PI3K/mTOR enzyme into the prepared reaction buffer/lipid substrate mixture.

-

In a 384-well plate, add 0.5 µL of the test compound (at various concentrations) or vehicle (DMSO).

-

Add 4 µL of the enzyme/lipid mixture to each well.

-

Initiate the kinase reaction by adding 0.5 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Detect the luminescent signal using a plate reader.

-

Calculate the IC50 values by fitting the dose-response data to a suitable equation.

Anticonvulsant Activity Screening

The anticonvulsant potential of 3-nitroquinolin-4-amine analogs can be evaluated in vivo using established rodent models of seizures. The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests are commonly employed for initial screening.

Animals:

-

Male albino mice (or rats)

Test Compounds:

-

3-Nitroquinolin-4-amine analogs dissolved in a suitable vehicle (e.g., 10% DMSO)

Reference Drugs:

-

Phenytoin (for MES test)

-

Ethosuximide (for scPTZ test)

Maximal Electroshock (MES) Test:

-

Administer the test compound or vehicle intraperitoneally (i.p.) to a group of mice.

-

After a predetermined time (e.g., 30-60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or auricular electrodes.

-

Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

-

The ability of the compound to abolish the tonic hind limb extension is considered a measure of anticonvulsant activity.

Subcutaneous Pentylenetetrazole (scPTZ) Test:

-

Administer the test compound or vehicle i.p. to a group of mice.

-

After a predetermined time, administer a subcutaneous injection of pentylenetetrazole (PTZ) at a convulsive dose (e.g., 85 mg/kg).

-

Observe the mice for the onset of clonic seizures for a specified period (e.g., 30 minutes).

-

Protection is defined as the absence of clonic seizures.

Structure-Activity Relationship (SAR)

The analysis of the quantitative data reveals several key structure-activity relationships for the 3-nitroquinolin-4-amine scaffold. For anticancer activity, substitutions on the 4-anilino ring play a crucial role. Small, electron-withdrawing groups, such as ethynyl and halogen substituents at the meta-position of the aniline ring, are generally favorable for potent inhibitory activity against EGFR-overexpressing cell lines.[1] Conversely, the introduction of a bulky, basic side chain, such as a dimethylaminomethyl group, leads to a significant loss of activity.[1] This suggests that the electronic properties and steric profile of the substituent on the aniline ring are critical for effective binding to the target kinase.

Conclusion

3-Nitroquinolin-4-amine analogs represent a versatile and potent class of compounds with significant therapeutic potential. Their demonstrated activity as kinase inhibitors, particularly targeting the PI3K/Akt/mTOR and EGFR pathways, positions them as promising candidates for the development of novel anticancer agents. Furthermore, their structural similarity to known anticonvulsant agents suggests that this scaffold warrants further investigation for the treatment of neurological disorders. The synthetic accessibility of these compounds, coupled with the clear structure-activity relationships emerging from initial studies, provides a solid foundation for future lead optimization and drug development efforts. Further exploration of this chemical space is likely to yield new and improved therapeutic agents with diverse pharmacological profiles.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Chloro-3-nitroquinoline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing nucleophilic aromatic substitution (SNAr) reactions on 2-chloro-3-nitroquinoline. This compound is a valuable starting material for the synthesis of a diverse range of 2-substituted-3-nitroquinoline derivatives, which are of interest in medicinal chemistry and materials science. The presence of a strongly electron-withdrawing nitro group at the 3-position activates the C2-position for nucleophilic attack, facilitating the displacement of the chloro substituent.

Reaction Principle and Mechanism

The nucleophilic aromatic substitution on 2-chloro-3-nitroquinoline proceeds via an addition-elimination mechanism, also known as the SNAr mechanism. The key steps are:

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C2 position of the quinoline ring, which bears the chlorine atom. This attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro group.

-

Elimination of the Leaving Group: The aromaticity of the quinoline ring is restored by the elimination of the chloride ion (the leaving group), resulting in the formation of the 2-substituted-3-nitroquinoline product.

The overall transformation is the substitution of the chlorine atom with the incoming nucleophile.

Experimental Protocols

The following protocols are generalized procedures for the nucleophilic aromatic substitution on 2-chloro-3-nitroquinoline with common classes of nucleophiles. Researchers should note that optimization of reaction conditions (e.g., temperature, reaction time, solvent, and base) may be necessary for specific substrates to achieve optimal yields.

Protocol 1: Synthesis of 2-Amino-3-nitroquinoline Derivatives

This protocol describes the reaction of 2-chloro-3-nitroquinoline with primary and secondary amines.

Materials:

-

2-Chloro-3-nitroquinoline

-

Primary or secondary amine (e.g., aniline, morpholine, piperidine)

-

Base (e.g., K₂CO₃, Et₃N, or excess amine)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, or Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser or reaction vessel with a sealed cap

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of 2-chloro-3-nitroquinoline (1.0 eq) in the chosen solvent, add the amine (1.2 - 2.0 eq).

-

If a base is used, add the base (1.5 - 2.5 eq).

-

Heat the reaction mixture at a temperature ranging from 80 °C to 150 °C.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Purify the crude product by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Alkoxy/Aryloxy-3-nitroquinoline Derivatives

This protocol details the reaction with alcohols or phenols.

Materials:

-

2-Chloro-3-nitroquinoline

-

Alcohol or Phenol (e.g., methanol, ethanol, phenol)

-

Strong Base (e.g., NaH, KOtBu)

-

Anhydrous Solvent (e.g., Tetrahydrofuran (THF), Dioxane, DMF)

-

Flame-dried flask with an inert atmosphere (e.g., N₂ or Ar)

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a flame-dried flask under an inert atmosphere, add the alcohol or phenol (1.5 eq) to a suspension of the strong base (1.5 eq) in the anhydrous solvent at 0 °C.

-

Stir the mixture for 15-30 minutes at 0 °C to form the alkoxide or phenoxide.

-

Add a solution of 2-chloro-3-nitroquinoline (1.0 eq) in the anhydrous solvent dropwise.

-

Allow the reaction to warm to room temperature or heat as required, monitoring by TLC.

-

After completion, quench the reaction carefully with a saturated aqueous solution of NH₄Cl at 0 °C.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the residue by column chromatography.

Protocol 3: Synthesis of 2-Thioether-3-nitroquinoline Derivatives

This protocol outlines the reaction with thiols.

Materials:

-

2-Chloro-3-nitroquinoline

-

Thiol (e.g., thiophenol, benzyl mercaptan)

-

Base (e.g., K₂CO₃, NaH, Et₃N)

-

Solvent (e.g., DMF, DMSO, Acetonitrile)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware for workup and purification

Procedure:

-

To a solution of 2-chloro-3-nitroquinoline (1.0 eq) and the thiol (1.2 eq) in the chosen solvent, add the base (1.5 eq).

-

Stir the reaction mixture at room temperature or heat as necessary.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, pour the reaction mixture into water.

-

Extract the product with an organic solvent.

-

Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Data Presentation

The following tables summarize representative data for the nucleophilic substitution on 2-chloro-3-nitroquinoline. Note that yields are highly dependent on the specific nucleophile and reaction conditions.

Table 1: Reaction of 2-Chloro-3-nitroquinoline with Various Nucleophiles

| Entry | Nucleophile | Product | Typical Solvent | Typical Base | Temp (°C) | Time (h) | Yield (%) |

| 1 | Hydrazine Hydrate | 2-Hydrazinyl-3-nitroquinoline | Ethanol | - | Reflux | 4-8 | ~85 |

| 2 | Aniline | 2-(Phenylamino)-3-nitroquinoline | DMF | K₂CO₃ | 100-120 | 8-12 | 70-90 |

| 3 | Morpholine | 4-(3-Nitroquinolin-2-yl)morpholine | Ethanol | - | Reflux | 4-6 | 75-95 |

| 4 | Sodium Methoxide | 2-Methoxy-3-nitroquinoline | Methanol | NaOMe | Reflux | 2-4 | 80-95 |

| 5 | Phenol | 2-Phenoxy-3-nitroquinoline | DMF | K₂CO₃ | 100 | 6-10 | 60-80 |

| 6 | Thiophenol | 2-(Phenylthio)-3-nitroquinoline | DMF | K₂CO₃ | RT - 60 | 3-6 | 85-95 |

Table 2: Characterization Data of Selected 2-Substituted-3-nitroquinolines

| Product Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Appearance |

| 2-Hydrazinyl-3-nitroquinoline | C₉H₈N₄O₂ | 204.19 | 180-182 | Yellow solid |

| 2-(Phenylamino)-3-nitroquinoline | C₁₅H₁₁N₃O₂ | 265.27 | 155-157 | Orange solid |

| 4-(3-Nitroquinolin-2-yl)morpholine | C₁₃H₁₃N₃O₃ | 259.26 | 142-144 | Yellow solid |

| 2-Methoxy-3-nitroquinoline | C₁₀H₈N₂O₃ | 204.18 | 103-105 | Pale yellow solid |

| 2-Phenoxy-3-nitroquinoline | C₁₅H₁₀N₂O₃ | 266.25 | 138-140 | Yellow solid |

| 2-(Phenylthio)-3-nitroquinoline | C₁₅H₁₀N₂O₂S | 282.32 | 118-120 | Yellow solid |

Visualizations

Experimental Workflow

Caption: General experimental workflow for nucleophilic substitution.

Reaction Mechanism

Caption: SNAr mechanism on 2-chloro-3-nitroquinoline.

Application Notes and Protocols for the Evaluation of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including potent anticancer effects.[1][2][3][4][5] These compounds can induce cytotoxicity in cancer cells through various mechanisms, such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1][2][4] While specific biological data for 2-chloro-N-isobutyl-3-nitroquinolin-4-amine is not currently available in published literature, its structural similarity to other quinoline compounds suggests its potential as a subject for investigation in cancer cell culture studies.

These application notes provide a comprehensive guide for researchers to initiate the study of 2-chloro-N-isobutyl-3-nitroquinolin-4-amine in a cell culture setting. The following sections detail standardized protocols for assessing its cytotoxic effects and suggest potential mechanisms of action to explore.

Compound Information

| Compound Name | 2-chloro-N-isobutyl-3-nitroquinolin-4-amine |

| Synonyms | 2-Chloro-N-(2-methylpropyl)-3-nitro-4-quinolinamine |

| CAS Number | 133860-75-0[6][7][8] |

| Molecular Formula | C₁₃H₁₄ClN₃O₂[6] |

| Molecular Weight | 279.72 g/mol [6] |